molecular formula C19H23N3O2 B1676090 N1-(2-Aminophenyl)-N7-phenylheptanediamide CAS No. 537034-15-4

N1-(2-Aminophenyl)-N7-phenylheptanediamide

Cat. No. B1676090
M. Wt: 325.4 g/mol
InChI Key: ZAIULUYKQLVQFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a comparative study between two methods, microwave-assisted and conventional heating approaches, was performed to synthesize a new quinazoline derivative from 2-(2-aminophenyl)-1H-benzimidazole and octanal .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . The most significant peak in the 13C NMR spectrum confirms the cyclization process .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the synthesis of a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was reported by condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 91-93 °C. The compound also has good thermal stability .

Scientific Research Applications

DNA Interaction and Modification

N1-(2-Aminophenyl)-N7-phenylheptanediamide and similar compounds have been studied for their interactions with DNA. For instance, the reactions of chlorambucil, a compound with structural similarity, with nucleosides like 2'-deoxyguanosine have been examined. The research indicates significant interaction with DNA, particularly at the N7 and N1 sites, leading to DNA modifications such as alkylation and spontaneous depurination (Haapala et al., 2001).

Cancer Research

Compounds structurally related to N1-(2-Aminophenyl)-N7-phenylheptanediamide have been explored for their potential in cancer research. For example, the cytotoxic activity of Pojamide, a related compound, on triple-negative breast cancer cells has been studied. It was found to induce non-apoptotic cell death, potentially linked to a down-regulation of autophagic processes and impairment of mitochondrial function, indicating its potential as an anticancer agent (Luparello et al., 2019).

Therapeutic Oligonucleotide Synthesis

Related compounds have been utilized in the synthesis of therapeutic oligonucleotides. The 2-(N-formyl-N-methyl)aminoethyl group, for instance, was synthesized for application in solid-phase oligodeoxyribonucleotide synthesis, highlighting the role of similar structures in developing therapeutic agents (Grajkowski et al., 2001).

Photodynamic Cancer Therapy

Amino-substituted derivatives, similar to N1-(2-Aminophenyl)-N7-phenylheptanediamide, have been designed as pH-activatable photosensitizers for photodynamic cancer therapy. These compounds showed a significant increase in photophysical processes upon acid addition, highlighting their potential application in targeted cancer treatment (Horiuchi et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, N1-(2-Aminophenyl)-N8-phenyloctanediamide, indicates that it may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

Future Directions

The future directions for the study of similar compounds could involve further investigation into their synthesis, structural characterization, and potential applications. For instance, the aggregation-induced enhanced emission (AIEE) feature of a triferrocenyl-substituted 1,3,5-triphenylbenzene boosts its fluorescence quantum yield from 13% up to 74% . This demonstrates the AIEE effect for a new class of easy-to-prepare aromatic molecules containing several metallocene units for the first time .

properties

IUPAC Name

N'-(2-aminophenyl)-N-phenylheptanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c20-16-11-7-8-12-17(16)22-19(24)14-6-2-5-13-18(23)21-15-9-3-1-4-10-15/h1,3-4,7-12H,2,5-6,13-14,20H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIULUYKQLVQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429495
Record name N1-(2-Aminophenyl)-N7-phenylheptanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-Aminophenyl)-N7-phenylheptanediamide

CAS RN

537034-15-4
Record name N1-(2-Aminophenyl)-N7-phenylheptanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SA Ganai - Current Drug Targets, 2018 - ingentaconnect.com
Histone deacetylases (HDACs) play a crucial role in regulating the expression and activity of myriad of proteins involved in tumour onset and progression. HDAC activity results in a …
Number of citations: 38 www.ingentaconnect.com
E Soragni, D Herman, SYR Dent… - Nucleic acids …, 2008 - academic.oup.com
Friedreich ataxia (FRDA) is caused by hyperexpansion of GAA•TTC repeats located in the first intron of the FXN gene, which inhibits transcription leading to the deficiency of frataxin. …
Number of citations: 98 academic.oup.com
SA Ganai, S Banday, Z Farooq, M Altaf - Pharmacology & Therapeutics, 2016 - Elsevier
Epigenetic mechanisms are emerging as a fundamental regulatory switch in neuronal function. Acetylation homeostasis governed by the antagonistic activities of HATs and HDACs …
Number of citations: 49 www.sciencedirect.com
S Schmucker, H Puccio - Human Molecular Genetics, 2010 - academic.oup.com
Friedreich's ataxia (FRDA) is a neurodegenerative disease caused by reduced expression of the mitochondrial protein frataxin. The physiopathological consequences of frataxin …
Number of citations: 160 academic.oup.com
H Jia, CD Morris, RM Williams… - Proceedings of the …, 2015 - National Acad Sciences
Increasing evidence has demonstrated that epigenetic factors can profoundly influence gene expression and, in turn, influence resistance or susceptibility to disease. Epigenetic drugs, …
Number of citations: 107 www.pnas.org
H Jia, RJ Kast, JS Steffan… - Human molecular …, 2012 - academic.oup.com
We previously demonstrated that the histone deacetylase (HDAC) inhibitor, 4b, which preferentially targets HDAC1 and HDAC3, ameliorates Huntington's disease (HD)-related …
Number of citations: 129 academic.oup.com
JL Miller, M Rai, NL Frigon, M Pandolfo, J Punnonen… - …, 2017 - Elsevier
Friedreich's ataxia (FA) is a progressive neurodegenerative disease caused by reduced levels of the mitochondrial protein frataxin (FXN). Recombinant human erythropoietin (rhEPO) …
Number of citations: 11 www.sciencedirect.com
MA Philips - 2013 - search.proquest.com
The Myocyte Enhancer Factor 2 (MEF2) family of transcription factors are DNA-bound proteins that regulate gene expression via their interaction with co-regulatory proteins. This …
Number of citations: 2 search.proquest.com
R Mouro Pinto - 2009 - bura.brunel.ac.uk
Friedreich ataxia (FRDA) is an autosomal recessive, neurodegenerative disorder with severely debilitating effects and no current cure. FRDA is mainly caused by the hyper-expansion …
Number of citations: 4 bura.brunel.ac.uk
C Sandi - 2010 - bura.brunel.ac.uk
Friedreich ataxia (FRDA) is an inherited autosomal recessive neurodegenerative disorder caused by a GAA trinucleotide repeat expansion mutation within the first intron of the FXN …
Number of citations: 3 bura.brunel.ac.uk

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